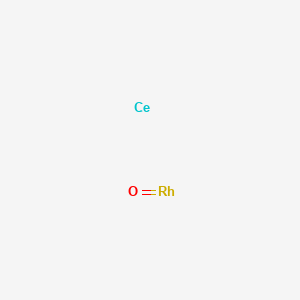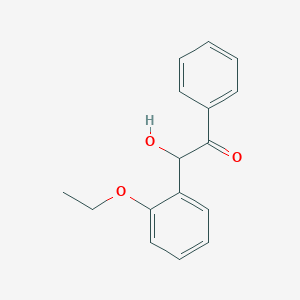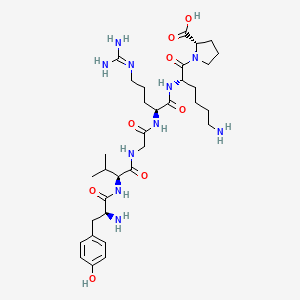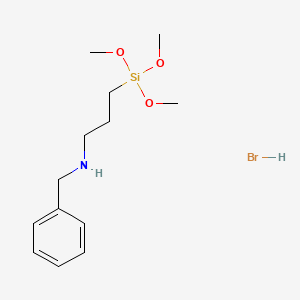
Cerium--oxorhodium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerium–oxorhodium (1/1) is a compound that combines cerium and rhodium in a 1:1 ratio. Cerium is a lanthanide metal known for its high reactivity and ability to exist in multiple oxidation states, while rhodium is a transition metal renowned for its catalytic properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it of significant interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Cerium–oxorhodium (1/1) can be synthesized through various methods, including:
Pyrolysis: This involves the thermal decomposition of cerium and rhodium precursors, such as cerium nitrate and rhodium chloride, at high temperatures.
Co-precipitation: This method involves the simultaneous precipitation of cerium and rhodium salts from a solution, followed by calcination to obtain the desired compound.
Sol-gel Method: This involves the hydrolysis and polycondensation of cerium and rhodium alkoxides to form a gel, which is then dried and calcined to produce the compound.
Industrial Production Methods: In industrial settings, the production of cerium–oxorhodium (1/1) typically involves large-scale pyrolysis or co-precipitation processes. These methods are favored due to their scalability and ability to produce high-purity compounds.
化学反应分析
Types of Reactions: Cerium–oxorhodium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one of the elements is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Substitution reactions often involve halogens or other reactive non-metals.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cerium dioxide and rhodium oxide, while reduction may yield metallic cerium and rhodium.
科学研究应用
Cerium–oxorhodium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Biology: It is studied for its potential use in biological systems, particularly in enzyme mimetics and as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and as an anti-cancer agent.
Industry: The compound is used in industrial processes, including the production of fine chemicals, petrochemicals, and in environmental remediation.
作用机制
The mechanism by which cerium–oxorhodium (1/1) exerts its effects is primarily through its catalytic properties. The compound can facilitate various chemical reactions by lowering the activation energy required, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific application, but generally involve the interaction of the compound with reactant molecules to form intermediate complexes that decompose to yield the final products.
相似化合物的比较
Cerium–oxorhodium (1/1) can be compared with other similar compounds, such as:
Cerium–oxoplatinum (1/1): Similar in its catalytic properties but with different reactivity and stability profiles.
Cerium–oxopalladium (1/1): Known for its use in hydrogenation reactions but less effective in oxidation reactions compared to cerium–oxorhodium (1/1).
Cerium–oxoiridium (1/1): Exhibits unique catalytic properties but is more expensive and less commonly used.
The uniqueness of cerium–oxorhodium (1/1) lies in its balanced combination of reactivity, stability, and catalytic efficiency, making it a versatile compound for various applications.
属性
CAS 编号 |
144275-81-0 |
|---|---|
分子式 |
CeORh |
分子量 |
259.021 g/mol |
IUPAC 名称 |
cerium;oxorhodium |
InChI |
InChI=1S/Ce.O.Rh |
InChI 键 |
XTIGIWBBPFCKFF-UHFFFAOYSA-N |
规范 SMILES |
O=[Rh].[Ce] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)

![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)


![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)

![2-[2-Fluoro-4-(octyloxy)phenyl]-5-(nonyloxy)pyrimidine](/img/structure/B12557098.png)


![1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene](/img/structure/B12557111.png)

